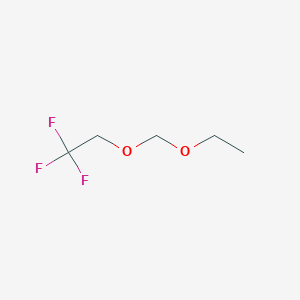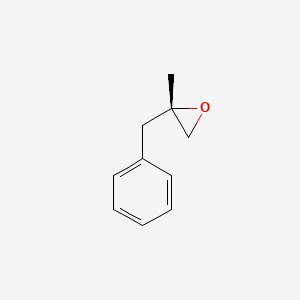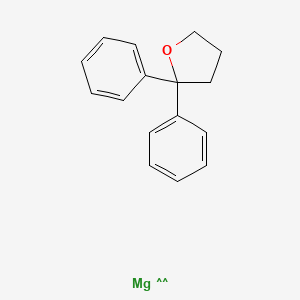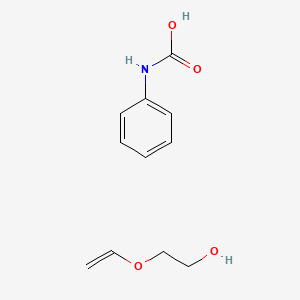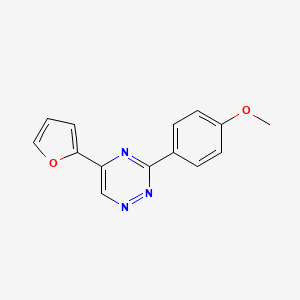![molecular formula C26H24O3Sn B12543026 Tribenzyl[(furan-2-carbonyl)oxy]stannane CAS No. 143190-15-2](/img/structure/B12543026.png)
Tribenzyl[(furan-2-carbonyl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tribenzyl[(furan-2-carbonyl)oxy]stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups The specific structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and three benzyl groups attached to the tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tribenzyl[(furan-2-carbonyl)oxy]stannane typically involves the reaction of tribenzylstannane with furan-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Tribenzylstannane+Furan-2-carbonyl chloride→this compound+HCl
The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods:
Properties
CAS No. |
143190-15-2 |
|---|---|
Molecular Formula |
C26H24O3Sn |
Molecular Weight |
503.2 g/mol |
IUPAC Name |
tribenzylstannyl furan-2-carboxylate |
InChI |
InChI=1S/3C7H7.C5H4O3.Sn/c3*1-7-5-3-2-4-6-7;6-5(7)4-2-1-3-8-4;/h3*2-6H,1H2;1-3H,(H,6,7);/q;;;;+1/p-1 |
InChI Key |
VVRVZSLTBGYEGF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine](/img/structure/B12542944.png)
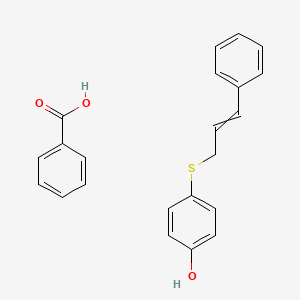
![[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone](/img/structure/B12542954.png)
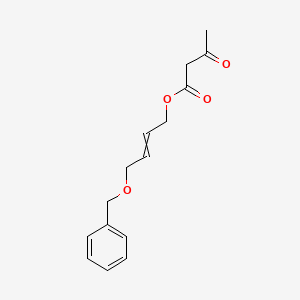
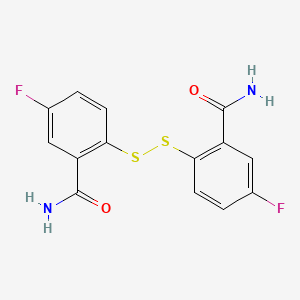
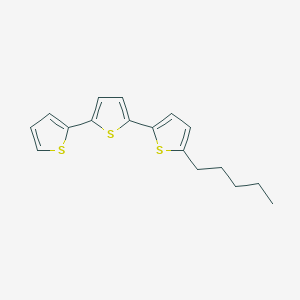
![1-(Prop-2-en-1-yl)-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12542975.png)
![6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole](/img/structure/B12542976.png)
